Product packaging for 4-(Thiophen-2-yl)pyrimidin-2-ol(Cat. No.:CAS No. 1269294-26-9)

4-(Thiophen-2-yl)pyrimidin-2-ol

Cat. No.: B571777
CAS No.: 1269294-26-9
M. Wt: 178.209
InChI Key: DWEORUQYZBKJMO-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrimidin-2-ol ( 1269294-26-9) is an organic compound with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol . This chemical features a pyrimidine core linked to a thiophene ring, a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential . Recent scientific investigations highlight the significant research value of 4-(thiophen-2-yl)pyrimidine derivatives as potential dual-inhibitors of key cancer targets, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inhibition of these two receptor tyrosine kinases represents a promising strategy in oncology, as EGFR drives tumor cell proliferation, while VEGFR-2 is a critical mediator of tumor angiogenesis . Derivatives based on this core structure have demonstrated superior in vitro anticancer activities against human liver (HepG-2) and breast (MCF-7) cancer cell lines, achieving promising IC50 values and inducing cancer cell death through apoptosis . Furthermore, the thiophene and pyrimidine nuclei are recognized for their antimicrobial properties, making this compound a valuable precursor for synthesizing new agents to screen against various Gram-positive and Gram-negative bacteria and fungal strains . Researchers can utilize this high-purity compound as a key intermediate to build a library of novel molecules for evaluating antitumor and antimicrobial efficacy, as well as for conducting in-depth mechanistic and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS B571777 4-(Thiophen-2-yl)pyrimidin-2-ol CAS No. 1269294-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-2-yl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEORUQYZBKJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705886
Record name 6-(Thiophen-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269294-26-9
Record name 6-(Thiophen-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis via Chalcone (B49325) Intermediates

The foundational step in the synthesis of many pyrimidine (B1678525) derivatives is the creation of an α,β-unsaturated ketone, commonly known as a chalcone. pnrjournal.comresearchgate.net These chalcones serve as versatile precursors for subsequent cyclization reactions.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a classic and widely employed method for the synthesis of chalcones. wikipedia.orgtaylorandfrancis.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. wikipedia.org In the context of synthesizing the precursor for 4-(Thiophen-2-yl)pyrimidin-2-ol, 2-acetylthiophene (B1664040) is reacted with an appropriate aromatic aldehyde. ajrconline.orgasianpubs.org

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). pnrjournal.comsemanticscholar.org The base deprotonates the α-carbon of the ketone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. nih.gov For instance, the condensation of 2-acetylthiophene with various aromatic aldehydes in the presence of a 40% alkali solution has been reported to produce new chalcones. ajrconline.orgresearchgate.net Similarly, the reaction of 2-acetylthiophene with heterocyclic or substituted benzaldehydes in an alkaline medium is a known route to novel thiophene (B33073) chalcones. asianpubs.org

A general procedure involves dissolving equimolar quantities of 2-acetylthiophene and a substituted aromatic aldehyde in ethanol, followed by the dropwise addition of an aqueous NaOH solution while stirring in an ice bath. psu.edu The resulting precipitate, the chalcone, is then filtered, washed, and recrystallized.

Modifications and Optimization of Chalcone Formation

Researchers have explored various modifications to the traditional Claisen-Schmidt condensation to improve yields, reduce reaction times, and employ more environmentally friendly conditions. One such modification is the use of microwave irradiation. For example, the condensation of 5-chloro-2-acetylthiophene with p-anisaldehyde has been effectively carried out using both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times. ijaresm.com

Solvent-free conditions have also been investigated. The use of solid NaOH as a catalyst with a grinding technique has been shown to produce quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones. nih.gov Furthermore, green synthesis approaches have been developed, such as using glycerin as a solvent for the condensation of 2-acetylthiophene with assorted benzaldehydes, resulting in very good yields of 2-thienochalcones. mdpi.com Another green, solventless method involves grinding the reactants, such as 2-acetylthiophene and p-tolualdehyde, in a warm mortar and pestle with p-toluenesulfonic acid (PTSA) as a catalyst. mdpi.com

Cyclocondensation Reactions for Pyrimidine Ring Formation

Once the chalcone precursor is synthesized, the next crucial step is the formation of the pyrimidine ring through a cyclocondensation reaction. This involves reacting the chalcone with a suitable nitrogen-containing reagent.

Urea-Mediated Cyclization

The reaction of a chalcone with urea (B33335) in a basic medium is a common method for synthesizing pyrimidin-2-ol derivatives. pnrjournal.comsemanticscholar.orgmdpi.com For example, 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol has been synthesized by reacting the corresponding chalcone with urea using potassium hydroxide as a catalyst. mdpi.com The general mechanism involves the nucleophilic attack of the urea nitrogen on the β-carbon of the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrimidine ring. researchgate.net

Both conventional heating and microwave irradiation have been utilized for this cyclization. In a typical conventional synthesis, a mixture of the chalcone and urea is refluxed in ethanol with an aqueous potassium hydroxide solution for several hours. semanticscholar.org The microwave-assisted method significantly reduces the reaction time to a matter of minutes while often providing excellent yields. semanticscholar.org

ReactantsCatalyst/ConditionsProductReference
1-(Thiophen-2-yl)ethan-1-one, Aromatic AldehydeNaOH, Ethanol(E)-1-(Thiophen-2-yl)-3-arylprop-2-en-1-one pnrjournal.com
Chalcone, UreaKOH, Ethanol, Reflux4,6-Disubstituted pyrimidin-2-ol semanticscholar.org
Chalcone, UreaKOH, Ethanol, Microwave4,6-Disubstituted pyrimidin-2-ol semanticscholar.org
(2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, UreaEthanolic KOH4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol nih.gov

Thiourea-Mediated Cyclization

Analogous to urea, thiourea (B124793) can be used to synthesize pyrimidine-2-thiol (B7767146) derivatives. pnrjournal.comnih.gov The reaction of a chalcone with thiourea in the presence of a base like ethanolic potassium hydroxide leads to the formation of the corresponding 4,6-disubstituted pyrimidine-2-thiol. nih.gov For instance, 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol was obtained by reacting the precursor chalcone with thiourea in the presence of sodium ethoxide. mdpi.com

The reaction conditions are similar to those used for urea-mediated cyclization, often involving refluxing in an alcoholic solvent with a base. derpharmachemica.comajrconline.org These pyrimidine-2-thiol compounds are valuable intermediates for further chemical transformations.

ReactantsCatalyst/ConditionsProductReference
Chalcone, ThioureaEthanolic KOH, Reflux4,6-Disubstituted pyrimidine-2-thiol derpharmachemica.com
(2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, ThioureaEthanolic KOH4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol nih.gov
Chalcone, ThioureaNaOH, Ethanol, UltrasonicationDihydropyrimidine-2(1H)-thione nih.gov

Guanidine (B92328) Hydrochloride-Mediated Cyclization

Guanidine hydrochloride is another important reagent for the synthesis of pyrimidine derivatives, specifically leading to the formation of 2-aminopyrimidines. derpharmachemica.commdpi.com The cyclocondensation of a chalcone with guanidine hydrochloride in a basic medium, such as ethanolic potassium hydroxide, yields the corresponding 4,6-disubstituted pyrimidin-2-amine. nih.govderpharmachemica.com

For example, 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine was synthesized by reacting the starting chalcone with guanidine carbonate in dry ethanol and anhydrous sodium acetate. mdpi.com This reaction provides a direct route to pyrimidines bearing an amino group at the 2-position, which is a common structural motif in many biologically active compounds.

ReactantsCatalyst/ConditionsProductReference
Chalcone, Guanidine HydrochlorideKOH, Ethanol, Reflux4,6-Disubstituted pyrimidin-2-amine derpharmachemica.com
(2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, Guanidine HydrochlorideEthanolic KOH4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine nih.gov
Chalcone, Guanidine HydrochlorideNaOH, Ethanol, Reflux2-Aminopyrimidine derivative nih.gov

Advanced Coupling Strategies for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of derivatives of this compound. mdpi.comuwindsor.ca This reaction creates carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex. uwindsor.ca The key advantages of the Suzuki coupling include mild reaction conditions and the commercial availability of a wide array of boronic acids, which are generally more environmentally benign than other organometallic reagents. uwindsor.ca

In the context of synthesizing thiophene-containing biaryl compounds, the Suzuki reaction has been successfully applied. For example, 5-bromoindazoles have been coupled with 2-thiopheneboronic acid using a palladium catalyst to produce 5-(thiophen-2-yl)-1H-indazoles. mdpi.com Studies have shown that [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is an effective catalyst for such transformations, leading to good yields in relatively short reaction times. mdpi.com

This methodology can be adapted to synthesize derivatives of this compound. A halogenated precursor of the pyrimidine could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyrimidine or thiophene ring, allowing for the creation of a library of novel compounds.

Table 1: Example of Suzuki Cross-Coupling for Thiophene-Containing Heterocycles This table is based on data for the synthesis of 5-(thiophen-2-yl)-1H-indazoles, illustrating the applicability of the Suzuki reaction.

EntrySubstrateCoupling PartnerCatalystBaseSolventTime (h)Yield (%)
15-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane2~70-80%

Note: Yields are approximate based on qualitative descriptions in the source material. mdpi.com

Nucleophilic aromatic substitution (SNAr) provides a complementary strategy for the functionalization of the this compound scaffold. youtube.com This type of reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. nih.gov The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is inherently activated towards nucleophilic attack.

For functionalization via SNAr, the hydroxyl group at the C2 position of this compound would first need to be converted into a better leaving group, such as a chloro group (e.g., forming 2-chloro-4-(thiophen-2-yl)pyrimidine). This can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃). The resulting 2-chloropyrimidine (B141910) derivative can then be reacted with a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at the C2 position. youtube.com

The reaction typically proceeds by the addition of the nucleophile to the electrophilic carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Aromaticity is then restored by the elimination of the leaving group. youtube.com This method is widely used for modifying pyrimidine and other heteroaromatic systems. youtube.comnih.gov Computational studies on thiophene derivatives show that the SNAr reaction proceeds via a stepwise addition/elimination mechanism. nih.gov

One-Pot Synthetic Approaches to Fused Pyrimidine Systems

One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor, avoiding the isolation of intermediate compounds. These approaches are valuable for building complex molecular architectures like fused pyrimidine systems from simpler precursors. osi.lv

While not starting directly from this compound, multicomponent reactions offer a powerful strategy to construct fused pyrimidines. For example, a one-pot, three-component reaction involving 4-hydroxycoumarin, an aromatic aldehyde, and 6-aminouracil (B15529) in the presence of a catalytic amount of sulfamic acid can chemoselectively produce pyrido[2,3-d]pyrimidine-2,4,7-trione derivatives in good yields. osi.lv

Another efficient one-pot method involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters to produce 4-pyrimidone-2-thioethers. nih.govrsc.org This strategy demonstrates the utility of one-pot procedures for accessing functionalized pyrimidine cores that can serve as precursors for more complex fused systems. nih.gov These methodologies could be conceptually adapted, using a thiophene-containing building block, to generate fused systems incorporating the 4-(thiophen-2-yl)pyrimidine (B186562) moiety in a highly efficient manner.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like thiophene, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.compressbooks.pub The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. pressbooks.pub

In the case of 4-(Thiophen-2-yl)pyrimidin-2-ol, the thiophene ring is the primary site for electrophilic attack. The regioselectivity of this reaction—that is, which position on the ring the electrophile attacks—is a critical consideration.

General Principles of Thiophene Reactivity : Unsubstituted thiophene undergoes electrophilic substitution preferentially at the C2 (or α) position. imperial.ac.ukksu.edu.sa This preference is due to the greater stabilization of the carbocation intermediate formed by attack at C2, which can be described by three resonance structures, compared to the intermediate from C3 (or β) attack, which has only two resonance structures. ksu.edu.sa

Effect of the Substituent : In this compound, the thiophene ring is substituted at the C2 position with the pyrimidin-2-ol group. This existing substituent directs incoming electrophiles to other positions on the thiophene ring. For 2-substituted thiophenes, electrophilic attack generally occurs at the C5 position, which is the other α-position adjacent to the sulfur atom. researchgate.net

Predicted Regioselectivity : Studies on analogous compounds, such as 2-(thiophen-2-yl) wur.nlslideshare.netthiazolo[4,5-f]quinoline, have shown that electrophilic substitution reactions like nitration, bromination, and acylation occur exclusively at the C5 position of the thiophene ring. researchgate.net Therefore, for this compound, electrophilic attack is strongly predicted to occur at the C5 position. Computational methods, such as Density Functional Theory (DFT), can be used to confirm this regioselectivity by analyzing parameters like calculated NMR shifts or the energies of reaction intermediates. researchgate.netacs.org

The reactivity of thiophene in electrophilic aromatic substitution is significantly higher than that of benzene (B151609) but lower than that of furan (B31954) and pyrrole. imperial.ac.ukpearson.com This reactivity trend is a direct consequence of the heteroatom's ability to donate its lone pair of electrons into the aromatic system, thereby stabilizing the positive charge in the arenium ion intermediate.

The established order of reactivity towards electrophilic substitution is: Pyrrole > Furan > Thiophene > Benzene slideshare.netquora.com

CompoundHeteroatomRelative ReactivityRationale
Pyrrole NitrogenMost ReactiveNitrogen is less electronegative than oxygen and can readily donate its lone pair to stabilize the intermediate positive charge. quora.com
Furan OxygenMore Reactive than ThiopheneOxygen is more electronegative than nitrogen but its 2p orbitals overlap effectively with the carbon 2p orbitals, allowing for good electron donation.
Thiophene SulfurLess Reactive than FuranThe overlap between the 3p orbitals of sulfur and the 2p orbitals of carbon is less effective, making its electron-donating resonance effect weaker than that of oxygen. quora.comquora.com
Benzene NoneLeast ReactiveLacks a heteroatom to provide additional stabilization for the arenium ion through resonance.

Tautomerism and Isomerism of the Pyrimidinol Moiety

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The pyrimidin-2-ol moiety of the title compound exists in a dynamic equilibrium between its enol (hydroxy) and keto (oxo) forms.

The pyrimidin-2-ol system can exist as two principal tautomers: the aromatic hydroxy form (enol or lactim) and the non-aromatic oxo or keto form (amide or lactam). For many hydroxypyrimidines, including the 2-substituted variants, the equilibrium strongly favors the keto form. rsc.org

The introduction of a second nitrogen atom into the ring, when comparing 2-hydroxypyridine (B17775) with 2-hydroxypyrimidine (B189755), shifts the tautomeric equilibrium significantly toward the keto form. nih.gov This preference is crucial for understanding the compound's structure and reactivity, as the dominant tautomer dictates its hydrogen bonding capabilities and participation in chemical reactions. In aqueous solutions and the solid state, derivatives of 2-hydroxypyrimidine predominantly exist in the lactam form. rsc.orgresearchgate.net

The predominance of the keto tautomer is supported by extensive computational and spectroscopic data.

Computational Studies : Quantum chemical calculations, including Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the tautomers. researchgate.netjchemrev.com These studies consistently show that the keto form (pyrimidin-2-one) is energetically more stable than the enol form (pyrimidin-2-ol). nih.govresearchgate.net Analyses based on factors like aromaticity (evaluated using Nucleus Independent Chemical Shifts - NICS), electronic delocalization (Natural Bond Orbital - NBO analysis), and intramolecular hydrogen bonding confirm the favorability of the keto structure. nih.govresearchgate.net The 2-pyridone/2-hydroxypyridine system is often used as a simpler prototype to model the tautomerism that occurs in pyrimidine (B1678525) nucleobases. aip.org

Spectroscopic Evidence : Various spectroscopic techniques provide experimental validation for the tautomeric equilibrium.

NMR Spectroscopy : ¹H NMR and ¹⁵N NMR spectroscopy can distinguish between the tautomers by observing the chemical shifts and coupling constants of the ring protons and nitrogens. researchgate.net

UV-Vis Spectroscopy : The electronic absorption spectra of the keto and enol forms are distinct. Studies on related compounds in different solvents show characteristic absorption maxima (λ_max) for each form, allowing for the determination of the equilibrium constant. rsc.org

Microwave and Photoelectron Spectroscopy : In the gas phase, high-resolution techniques like Fourier transform microwave spectroscopy and Zero Kinetic Energy (ZEKE) photoelectron spectroscopy have been used to identify and characterize both tautomers of the model compound 2-hydroxypyridine, determining their precise structures and ionization energies. researchgate.netacs.org

Nucleophilic Reactivity of the Pyrimidine Heterocycle

In stark contrast to the electron-rich thiophene ring, the pyrimidine ring is classified as a π-deficient heterocycle. wikipedia.org The presence of two electronegative nitrogen atoms withdraws electron density from the ring carbons, making the pyrimidine system susceptible to nucleophilic attack.

Sites of Attack : Nucleophilic substitution on the pyrimidine ring is facilitated at the C2, C4, and C6 positions, which are the most electron-deficient. wikipedia.orgslideshare.net In this compound, the C4 position is occupied by the thiophenyl group and the C2 position by the hydroxyl/oxo group. This leaves the C6 position as a primary site for potential nucleophilic attack.

Reaction Mechanism (S_NAr) : Nucleophilic aromatic substitution (S_NAr) on pyrimidines typically proceeds if a good leaving group is present at one of the activated positions (C2, C4, or C6). The reaction involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Influence of Substituents : The regioselectivity of nucleophilic attack can be highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, nucleophilic substitution is usually selective for the C4 position. However, an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com For this compound, the electronic properties of the C2-oxo/hydroxyl group and the C4-thiophenyl group would influence the reactivity of the C6 position towards nucleophiles.

Activation : The reactivity of the pyrimidine ring towards nucleophiles can be enhanced by N-alkylation (quaternization), which further increases the ring's electron deficiency. wur.nl Strong nucleophiles can even induce ring-opening and transformation reactions, particularly in activated pyrimidinium salts. wur.nl

Derivatization and Functionalization Strategies

The scaffold of this compound serves as a versatile platform for chemical modification. Derivatization strategies primarily focus on the initial synthesis from chalcone (B49325) precursors, which allows for variation at the 4-position of the pyrimidine ring, and subsequent functionalization of the pyrimidin-2-ol moiety itself.

A predominant method for synthesizing the core structure involves the cyclization of (2E)-1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one, a type of chalcone, with urea (B33335) in the presence of a base like potassium hydroxide (B78521). This reaction establishes the 4-substituted-6-(thiophen-2-yl)pyrimidin-2-ol framework. By substituting urea with thiourea (B124793) or guanidine (B92328) hydrochloride, the corresponding pyrimidin-2-thiol and pyrimidin-2-amine analogues can be readily accessed, providing a key avenue for functional diversity at the C2 position of the pyrimidine ring. mdpi.comchim.it

Further functionalization often involves converting the pyrimidin-2-ol to a more reactive intermediate. For instance, the hydroxyl group can be transformed into a chloro group using reagents like phosphoryl chloride (POCl₃). This resulting 2-chloro-4-(thiophen-2-yl)pyrimidine (B1611002) derivative is a valuable intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles, including amines and alkoxides. researchgate.netijamtes.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful strategy for late-stage functionalization. A halogenated (e.g., bromo- or chloro-) thiophenyl-pyrimidine derivative can be coupled with a variety of boronic acids to introduce new aryl or heteroaryl substituents, expanding the chemical space of the molecule. mdpi.comnih.gov

Detailed research findings on these derivatization strategies are presented in the tables below.

Table 1: Synthesis of 4-(Thiophen-2-yl)pyrimidine (B186562) Derivatives from Chalcones

This table summarizes the synthesis of pyrimidin-2-ol, pyrimidin-2-thiol, and pyrimidin-2-amine derivatives through the cyclization of chalcone precursors with urea, thiourea, and guanidine hydrochloride, respectively.

Starting ChalconeReagentProductYield (%)Reference
(2E)-1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-oneUrea4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol- chim.it
(2E)-1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-oneThiourea4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol66% chim.it
(2E)-1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-oneGuanidine Carbonate4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine- chim.it
(2E)-1-(5-bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-oneUrea4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol79% mdpi.com
(2E)-1-(5-bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-oneThiourea4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol85% brieflands.com
(2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-oneGuanidine HCl4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine83% researchgate.net

Table 2: Functionalization of the Pyrimidine Ring

This table details further modifications of the 4-(thiophen-2-yl)pyrimidine core, including conversion of the hydroxyl group and subsequent substitution reactions.

Starting MaterialReagent(s)Reaction TypeProductYield (%)Reference
2-(4-Methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidin-6-olPhosphoryl chloride, DimethylformamideChlorination6-Chloro-2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidine- researchgate.net
6-Chloro-2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidineAniline, Ethanol (B145695)Nucleophilic SubstitutionN-Phenyl-2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidin-6-amine- researchgate.net
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thioneEthyl iodide, Sodium hydroxideS-Alkylation2-(Ethylthio)-6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,4-dihydropyrimidine- thieme-connect.com
2-Chloro-4-(benzo[b]thiophen-2-yl)pyrimidineVarious anilines/amines, HClNucleophilic Aromatic Substitution (SNAr)4-(Benzo[b]thiophen-2-yl)-N-substituted-pyrimidin-2-amine derivatives8-72% nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within a molecule. In the case of 4-(Thiophen-2-yl)pyrimidin-2-ol, the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, displays a series of signals corresponding to the distinct protons of the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the hydroxyl proton.

The protons of the thiophene ring typically appear as a multiplet in the aromatic region, generally between δ 7.18 and 7.51 ppm. mdpi.com The protons of the pyrimidine ring also resonate in the aromatic region, with one study reporting a singlet for the pyrimidine proton at δ 8.55 ppm. brieflands.com The hydroxyl (OH) proton of the pyrimidin-2-ol tautomer is characterized by a singlet that can be observed at a downfield chemical shift, with one report placing it at δ 10.28 ppm. brieflands.com It is important to note that the exact chemical shifts can vary slightly depending on the solvent and the presence of other substituents on the core structure.

Table 1: ¹H-NMR Chemical Shift Data for this compound Derivatives

Compound Proton Chemical Shift (δ, ppm) Reference
4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Thiophene H 7.30-7.32 (d) brieflands.com
Pyrimidine H 8.55 (s) brieflands.com
OH 10.28 (s) brieflands.com
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Thiophene H 7.18-7.51 (m) mdpi.com
OH 10.76 (s) mdpi.com
NH (Indole) 12.08 (s) mdpi.com

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Assignment

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edusavemyexams.com In a broadband decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom gives rise to a single peak.

The carbon atom attached to the hydroxyl group (C-OH) in the pyrimidine ring is typically found at a downfield chemical shift due to the deshielding effect of the oxygen atom. For instance, in a related derivative, 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol, this carbon appears at δ 159.43 ppm. brieflands.com The carbons of the thiophene ring resonate in the aromatic region, with the carbon involved in the C-S bond appearing around δ 130.38 ppm. brieflands.com The remaining aromatic and heterocyclic carbons also produce signals in the δ 100-160 ppm range, with their specific chemical shifts influenced by their electronic environment. brieflands.com

Table 2: ¹³C-NMR Signal Assignment for this compound Derivatives

Compound Carbon Chemical Shift (δ, ppm) Reference
4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol C-OH 159.43 brieflands.com
C-S (Thiophene) 130.38 brieflands.com
Aromatic/Heterocyclic C 100.12-155.84 brieflands.com
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol C-OH 162.4 mdpi.com
Thiophene C 130-141 mdpi.com
Indolyl C 115-132 mdpi.com

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Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous structural elucidation of complex molecules. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the thiophene ring, aiding in their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a proton's signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C). HMBC is particularly valuable for connecting different fragments of a molecule. For instance, it can show correlations between the protons on the thiophene ring and the carbons of the pyrimidine ring, confirming the connectivity between the two heterocyclic systems.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. In the FT-IR spectrum of this compound, several key absorption bands are expected.

A broad absorption band in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. mdpi.combrieflands.com The C=N stretching vibration of the pyrimidine ring typically appears in the range of 1610-1620 cm⁻¹. pnrjournal.combrieflands.com Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the stretching vibration of the C-S bond in the thiophene ring is expected at a lower frequency, around 622 cm⁻¹. pnrjournal.com

Table 3: FT-IR Characteristic Absorption Bands for this compound Derivatives

Compound Functional Group Wavenumber (cm⁻¹) Reference
4-(4-hydroxyphenyl)-6-(thiophen-2-yl)-pyrimidin-2-ol Pyrimidine-OH str. 3697 pnrjournal.com
Aromatic =C-H str. 3012 pnrjournal.com
C=N str. 1618 pnrjournal.com
C-S str. 622 pnrjournal.com
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol NH, OH str. 3350–3560 mdpi.com
Aromatic-CH 3008 mdpi.com
4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl) pyrimidin-2-ol OH stretching 3464 brieflands.com
C=N 1612 brieflands.com

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Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org For this compound, Raman spectroscopy would provide valuable information about the vibrations of the aromatic rings and the C-S bond. The thiophene ring, being a key structural feature, is known to be involved in surface anchoring and can be studied using techniques like Surface-Enhanced Raman Scattering (SERS). rug.nl While specific Raman data for the title compound is limited in the provided search results, the technique is a powerful tool for studying the molecular framework of such heterocyclic systems. libretexts.orgrug.nl

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. broadinstitute.org For this compound, mass spectrometry confirms its molecular weight and provides insights into its structural stability and fragmentation pathways upon ionization.

The molecular formula of this compound is C₈H₆N₂OS, corresponding to a molecular weight of approximately 178.21 g/mol . In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used, such as electron impact (EI) or electrospray ionization (ESI). For instance, studies on similar pyrimidine derivatives have successfully used ESI to observe the [M+1] ion. brieflands.com

The fragmentation of this compound under mass spectrometric conditions is dictated by the stability of its heterocyclic rings and the bonds connecting them. The pyrimidine ring is generally more stable than other attached heterocyclic rings during fragmentation. sapub.org The fragmentation process typically begins with the loss of small, stable neutral molecules or radicals from the molecular ion.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the bond between the pyrimidine and thiophene rings.

Fragmentation of the thiophene ring, potentially through the loss of a thioformyl (B1219250) radical (•CHS) or other sulfur-containing fragments.

Fission of the pyrimidine ring itself, which can lead to a variety of nitrogen-containing fragment ions. Studies on related pyrimidinethiones show that decomposition of the pyrimidine ring often follows the initial loss of side-chain functional groups. sapub.orgresearchgate.net

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Type m/z (Predicted) Formula Description
Protonated Molecular Ion179.03[C₈H₇N₂OS]⁺[M+H]⁺
Molecular Ion178.02[C₈H₆N₂OS]⁺•M⁺•
Fragment150.03[C₈H₆N₂S]⁺•Loss of CO from the pyrimidinol ring
Fragment135.03[C₇H₅N₂S]⁺Loss of CHO from the pyrimidinol ring
Fragment95.01[C₄H₃N₂O]⁺Thiophene ring loss, retaining the pyrimidinol moiety
Fragment83.00[C₄H₃S]⁺Thienyl cation from cleavage of the C-C bond

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Interaction Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two key chromophoric systems: the pyrimidine ring and the thiophene ring. Both are aromatic heterocyclic systems capable of undergoing electronic transitions. The conjugation between these two rings creates an extended π-electron system, which influences the energy of these transitions. The presence of heteroatoms (nitrogen and sulfur) with non-bonding electrons (n-electrons) also allows for n → π* transitions, in addition to the π → π* transitions typical of aromatic systems.

Research on similar thienyl-pyrimidine structures and other conjugated heterocyclic systems shows that these compounds typically exhibit multiple absorption bands in the UV region, generally between 200 and 400 nm. mdpi.comnih.gov For example, a study on a pyrimidine derivative reported a maximum absorption wavelength (λmax) at 275 nm. nih.gov The electronic spectrum is a result of the combined electronic transitions of the entire molecule. Theoretical studies using computational methods like Density Functional Theory (DFT) can complement experimental data by helping to assign specific electronic transitions to the observed absorption bands. researchgate.netresearchgate.net

The primary electronic transitions expected for this compound are:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The extended conjugation between the thiophene and pyrimidine rings is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated rings.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and can sometimes be obscured by them.

Table 2: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Chromophore Description
π → π230 - 280Thiophene and Pyrimidine RingsHigh-intensity transition due to the conjugated aromatic system.
π → π280 - 320Conjugated Bi-heterocyclic SystemLower energy, high-intensity transition involving the entire conjugated π-system.
n → π*> 300N and S HeteroatomsLower intensity transition involving non-bonding electrons on nitrogen and sulfur.

Structure Activity Relationship Sar Studies of 4 Thiophen 2 Yl Pyrimidin 2 Ol Derivatives

Correlation between Structural Modifications and Biological Efficacy

The biological profile of derivatives based on the 4-(thiophen-2-yl)pyrimidin-2-ol core is intrinsically linked to the nature of the substituents attached to the pyrimidine (B1678525) ring. By modifying the scaffold, researchers have successfully developed compounds targeting a wide range of diseases.

The versatility of this scaffold is evident in how different structural modifications direct the resulting compound's biological application:

Antimicrobial Agents: The introduction of a benzofuran (B130515) moiety at the 6-position of the pyrimidine ring, yielding compounds like 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol, has been shown to produce potent antimicrobial agents. nih.gov Further substitution on the benzofuran ring can modulate this activity.

Antioxidant Agents: When an indole (B1671886) ring is attached at the 6-position, as in 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol, the resulting derivatives exhibit significant antioxidant properties. mdpi.com This highlights how the electronic nature of the substituent at this position can tune the molecule's capacity to inhibit reactive oxygen species.

Kinase Inhibitors: More complex derivatives, where the thiophene-pyrimidine core is part of a larger molecular architecture, have been identified as potent inhibitors of Aurora kinases, which are crucial targets in oncology. acs.org In these molecules, the thiophene-pyrimidine portion often serves as a key structural element for binding to the kinase enzyme.

Anti-inflammatory Agents: Derivatives where a substituted phenyl ring is attached to the pyrimidine core have been investigated as anti-inflammatory agents, with their activity predicted through molecular docking studies against cyclooxygenase (COX) enzymes. pnrjournal.com

Core ModificationResulting Biological EfficacyExample Derivative ClassReference
Addition of a benzofuran ring systemAntimicrobial4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ols nih.gov
Addition of an indole ring systemAntioxidant4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ols mdpi.com
Incorporation into larger phthalazine (B143731) structuresAurora Kinase Inhibition (Anticancer)N-phenyl-4-(thiophen-2-yl)phthalazin-1-amines acs.org
Addition of a substituted phenyl ringAnti-inflammatory (predicted)4-(Aryl)-6-(thiophen-2-yl)-pyrimidin-2-ols pnrjournal.com

Influence of Substituents on Potency and Selectivity

Beyond determining the general biological activity, specific substituents have a quantifiable impact on the potency and selectivity of these derivatives. SAR studies have drilled down to the level of individual atoms and functional groups to understand their influence.

Substituents on the Thiophene (B33073) Ring: Modifications to the thiophene ring can directly impact binding affinity. In a series of Aurora kinase inhibitors, methyl-substituted thiophenes (e.g., 4-methyl-2-thienyl) conferred greater cellular potency compared to the unsubstituted thiophene analogues. acs.orgacs.org This suggests that the methyl group may engage in favorable hydrophobic interactions within the target's binding pocket or favorably influence the conformation of the molecule.

Substituents on the Pyrimidine Ring: The pyrimidine core itself is a hotbed for optimization.

Position 5: This position is sensitive to substitution. In a series of plasmodial kinase inhibitors, introducing small substituents at the 5-position led to significant gains in potency. Specifically, a methyl group (18n) or a chloro group (18r) increased potency against the PfPK6 kinase by 9- and 20-fold, respectively, compared to the unsubstituted parent compound. nih.gov

Position 2: The nature of the group at position 2 is fundamental. The parent 2-ol (hydroxyl) group can be exchanged for a thiol (-SH) or an amine (-NH2) group. For instance, converting the chalcone (B49325) precursor with thiourea (B124793) or guanidine (B92328) hydrochloride instead of urea (B33335) produces 4-(thiophen-2-yl)pyrimidine-2-thiol and 4-(thiophen-2-yl)pyrimidin-2-amine (B143093) derivatives, respectively, which possess distinct biological profiles. nih.govmdpi.com

Positions 4 and 6: The groups at these positions are often large aromatic systems that can be extensively modified. In one study, derivatives with an electron-donating methoxy (B1213986) (-OCH3) group on a phenyl ring at position 4 showed different predicted anti-inflammatory activity compared to those with an electron-withdrawing nitro (-NO2) group. pnrjournal.com Similarly, SAR analysis of related pyrimidines has shown that electron-releasing groups can enhance anti-inflammatory effects compared to electron-withdrawing groups. rsc.org

Compound ClassSubstitutionPosition of SubstitutionEffect on Potency/SelectivityReference
Phthalazine-based Aurora Kinase InhibitorsMethyl groupThiophene ringIncreased cellular potency compared to unsubstituted thiophene. acs.org
Trisubstituted Pyrimidine Kinase InhibitorsChloro groupPyrimidine C520-fold increase in potency against PfPK6 kinase. nih.gov
Trisubstituted Pyrimidine Kinase InhibitorsMethyl groupPyrimidine C59-fold increase in potency against PfPK6 kinase. nih.gov
Pyridodipyrimidine Anti-inflammatoriesElectron-releasing groups (e.g., -CH3, -OCH3)Attached phenyl ringBetter oedema inhibitory effects than electron-withdrawing groups. rsc.org
4-(Aryl)-6-(thiophen-2-yl)-pyrimidin-2-ols4-Chloro substitutionAttached phenyl ringHighest predicted binding affinity for COX-2 (-9.1 kcal/mol). pnrjournal.com

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. For the this compound family, SAR studies have elucidated several key pharmacophoric features.

Hydrogen Bond Acceptor (Hinge-Binder): The two nitrogen atoms within the pyrimidine ring are critical. They frequently function as hydrogen bond acceptors, anchoring the molecule to the "hinge region" of protein kinases, a common binding motif for inhibitors. acs.orgnih.gov The specific geometry of these nitrogens is often optimal for this interaction, as demonstrated by the significant drop in potency when the pyrimidine core is altered to a pyridine (B92270) or other regioisomer. acs.org

Hydrophobic Moiety: The thiophene ring consistently serves as a key hydrophobic feature. nih.gov It is designed to fit into hydrophobic pockets within the enzyme's active site. The potency gains observed with lipophilic substituents like methyl groups on the thiophene further underscore the importance of this hydrophobic interaction. acs.org

Hydrogen Bond Donor/Acceptor: The hydroxyl group at the C2 position is a crucial hydrogen bonding site. It can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen), allowing for versatile interactions with amino acid residues in the target protein. nih.gov

Variable Substituent Vector: The C4/C6 position of the pyrimidine ring often points towards the outside of the binding pocket. This allows for the attachment of larger functional groups that can be modified to fine-tune properties like solubility or to gain additional interactions with the protein surface without disrupting the core binding interactions.

Design Principles for Lead Optimization

The collective SAR data provides a clear set of design principles for the lead optimization of this compound derivatives. These principles guide medicinal chemists in making targeted modifications to improve a compound's efficacy and drug-like properties.

Utilize the Thiophene for Hydrophobic Interactions: The thiophene ring should be considered a primary tool for establishing affinity through hydrophobic interactions. Adding small, lipophilic substituents (e.g., methyl) to this ring is a proven strategy for enhancing potency. acs.org

Employ Structure-Based Design for Pyrimidine Substitution: Modifications on the pyrimidine ring can fine-tune selectivity. For kinase inhibitors, adding small groups like methyl or chloro at the C5 position can significantly boost potency against a specific target. nih.gov This strategy is most effective when guided by the crystal structure of the target protein.

Leverage Computational Modeling: Theoretical studies and computational modeling are valuable for predicting the effects of substitutions. Modeling can reveal how strong electron-donating or electron-withdrawing groups impact the electronic properties of the molecule, which correlates with its biological function. nih.gov Docking studies can predict binding affinity and guide the selection of substituents for synthesis. pnrjournal.com

Modify the C2-Hydroxyl Group to Modulate H-Bonding: While the 2-ol group is a key feature, replacing it with a bioisostere like a thiol or an amine can alter the hydrogen bonding pattern, potentially leading to improved affinity or a different biological activity profile. nih.govmdpi.com This is a direct strategy to explore new interactions within the binding site.

Investigations into Biological Activities

Antimicrobial Activity Studies

The antimicrobial potential of thiophene-pyrimidine scaffolds has been explored against various pathogenic microorganisms, including bacteria and fungi. These studies often involve modifying the core structure to enhance potency and spectrum of activity.

Derivatives of 4-(Thiophen-2-yl)pyrimidin-2-ol have been evaluated for their ability to inhibit the growth of clinically relevant bacteria. A study on a closely related thiophenyl-pyrimidine derivative, designated as F20, demonstrated significant antibacterial action, particularly against Gram-positive bacteria. The compound was tested against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). F20 exhibited a minimum inhibitory concentration (MIC) of 24 μg/mL against all tested MRSA strains and 48 μg/mL against VRE strains. nih.gov Its activity against the Gram-negative bacterium Escherichia coli was moderate, with a MIC value of 96 μg/mL, while it showed no significant effect on Klebsiella pneumoniae at the same concentration. nih.gov

Another review highlighted that derivatives such as 4-(4-nitrophenyl)-6-(thiophen-2-yl) pyrimidin-2-ol and 4-(3-nitrophenyl)-6-(thiophen-2-yl) pyrimidin-2-ol demonstrated good activity against E. coli.

Table 1: Antibacterial Activity (MIC in μg/mL) of a Thiophenyl-Pyrimidine Derivative (F20)
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA strains)24 nih.gov
Escherichia coli96 nih.gov
Klebsiella pneumoniae>96 nih.gov

The antifungal properties of this class of compounds have also been a focus of research. Studies indicate that 4-(substituted phenyl)-6-(thiophen-2-yl) pyrimidin-2-ol derivatives exhibit good antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. The development of resistance to existing antifungal drugs necessitates the search for new chemical entities, and thiophene-pyrimidine hybrids are considered a promising area of investigation. acs.org While specific MIC values for this compound are not detailed in the available literature, the general activity of its derivatives against these key fungal pathogens is noted.

Several pyrimidine (B1678525) derivatives containing a thiophene (B33073) moiety have been investigated for their potential against Mycobacterium tuberculosis. Research has shown that 2-hydroxypyrimidines can possess significant antitubercular activity. Specifically, derivatives of 4-(substituted phenyl)-6-(thiophen-2-yl) pyrimidin-2-ol, with substitutions like 4-nitro, 4-amino, 4-fluoro, and 3-nitro on the phenyl ring, have demonstrated potent antitubercular activity, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL when compared against the standard drug Isoniazid.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to interfere with the arachidonic acid cascade, particularly by inhibiting cyclooxygenase (COX) enzymes.

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of COX-1 and COX-2 enzymes. mdpi.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. A study focusing on the structural analog, 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2(1H)-thione, provided specific data on its COX inhibitory activity. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), demonstrated potent and selective inhibition of COX-2. nih.govd-nb.info This suggests that the thiophene-pyrimidine scaffold is a promising template for developing selective COX-2 inhibitors. mdpi.com In silico molecular docking studies on 4-(4-hydroxyphenyl)-6-(thiophen-2-yl)-pyrimidin-2-ol also predicted its potential as an anti-inflammatory agent through interaction with COX protein targets.

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of a Structural Analog
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2(1H)-thione>100 nih.govd-nb.info0.44 nih.govd-nb.info
Celecoxib (Standard)5.47 nih.govd-nb.info0.86 nih.govd-nb.info

The inhibition of COX enzymes directly leads to the modulation of inflammatory mediators, most notably Prostaglandin (B15479496) E2 (PGE2). mdpi.com PGE2 is a principal prostaglandin that plays a critical role in the inflammatory process, including vasodilation and pain sensitization. By suppressing the activity of COX-1 and COX-2, pyrimidine-based compounds effectively reduce the synthesis of PGE2 from arachidonic acid. mdpi.comrsc.org This reduction in PGE2 levels is a primary mechanism through which these compounds exert their anti-inflammatory effects. rsc.org While direct quantitative data on PGE2 modulation by this compound is limited, its demonstrated COX inhibitory activity strongly implies a corresponding reduction in PGE2 production. mdpi.com

Anticancer and Cytotoxic Activity

Derivatives based on the this compound structure have demonstrated notable potential as anticancer agents. Their mechanisms of action are multifaceted, involving the inhibition of key cellular signaling pathways, induction of programmed cell death, and direct cytotoxic effects against various cancer cell lines.

Kinase Inhibition

The ability of these compounds to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation, is a primary focus of their anticancer development.

Tyrosine Kinases and FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a driver in acute myeloid leukemia (AML). mdpi.comnih.gov Thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and evaluated for their kinase inhibitory potential. nih.gov Certain compounds showed significant inhibition, with one derivative in particular exhibiting the highest inhibitory activity against FLT3. nih.gov The FLT3 gene's role in hematopoietic cell proliferation makes it a key target, and its activating mutations are found in about 30-40% of AML patients, leading to a poor prognosis. mdpi.comwhiterose.ac.uk The development of inhibitors that can target both wild-type and mutated forms of FLT3, such as FLT3-ITD (internal tandem duplication), is an active area of research. mdpi.comnih.gov Some imidazo[1,2-a]pyridine-thiophene derivatives have been optimized as potent inhibitors of FLT3 and its mutants. nih.gov

CDK9 and PIM-1 Kinase: Cyclin-dependent kinase 9 (CDK9) is involved in the transcription of genes essential for cancer cell survival. mdpi.com Co-targeting CDK9 and FLT3 has emerged as a promising strategy to overcome resistance to FLT3 inhibitors in AML. mdpi.com One potent CDK9 inhibitor, which also targets FLT3-ITD, demonstrated antiproliferative activity against leukemia cell lines harboring the FLT3-ITD mutation. mdpi.com Furthermore, concurrent inhibition of Pim kinases and FLT3 has been shown to enhance apoptosis in FLT3-ITD AML cells. nih.gov This combination leads to the proteasomal degradation of the anti-apoptotic protein Mcl-1, suggesting a synergistic therapeutic strategy. nih.gov

Induction of Apoptosis and Modulation of Cell Cycle Progression

A key characteristic of effective anticancer agents is their ability to trigger apoptosis (programmed cell death) and halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle.

Apoptosis Induction: Thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells. nih.gov In studies using HT-29 and HepG-2 cancer cell lines, several synthesized compounds were found to cause significant early apoptosis compared to untreated cells. nih.gov Other pyrimidine derivatives have also been reported to induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov For example, some pyrrolo[2,3-d]pyrimidin derivatives induce apoptosis and disrupt cell cycle progression in CHP-212 cells by causing an accumulation of p53 and p21. ijrpr.com

Cell Cycle Modulation: The progression of the cell cycle is tightly regulated by proteins such as cyclins and cyclin-dependent kinases (Cdks). nih.gov Certain thieno[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G2/M phase in breast cancer cell lines (MDA-MB-468). nih.gov This arrest is often accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov Similarly, other pyrimidine-based compounds have been shown to arrest the cell cycle in the G1 or G2/M phase in various cancer cell lines by modulating the levels of regulatory proteins like cyclin A, cyclin B1, and the Cdk inhibitor p21. nih.govijrpr.com

Autophagic Induction in Cellular Systems

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the context. Some anticancer strategies aim to modulate this process.

Investigations into thieno[2,3-d]pyrimidine derivatives have revealed their ability to induce autophagy in cancer cells. nih.gov The effect of these compounds on the autophagy process was evaluated in HT-29, HepG-2, and MCF-7 cells. nih.gov One specific derivative, which also showed high apoptotic activity, was found to be the most potent inducer of autophagy across all tested cell lines. nih.gov In HT-29 cells, several compounds significantly induced the formation of acidic vesicular organelles (AVOs), a key feature of autophagy. nih.gov These findings suggest that these derivatives have the potential to activate both autophagic and apoptotic cell death pathways in cancer cells. nih.gov

In vitro Cytotoxicity Against Cancer Cell Lines

The direct cytotoxic effect of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

Newly synthesized thiophene and thieno[2,3-d]pyrimidine derivatives have shown promising antiproliferative effects. nih.gov In particular, certain compounds exhibited higher cytotoxic effects than the reference standard against the breast cancer cell line MCF-7 and the liver cancer cell line HepG-2. nih.gov The colon cancer cell line HT-29 was also susceptible to these compounds. nih.govresearchgate.net The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies have reported IC₅₀ values in the micromolar range for several derivatives against these cell lines. nih.govresearchgate.net For instance, two derivatives showed high efficacy against MCF-7 with IC₅₀ values of 7.301 µM and 4.132 µM, and against HepG-2 with IC₅₀ values of 5.3 µM and 3.3 µM, respectively. nih.gov

Antioxidant Activity Evaluation

In addition to their anticancer properties, derivatives of the thiophene-pyrimidine scaffold have been investigated for their antioxidant potential. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

The evaluation of antioxidant activity is often performed using assays such as the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method. mdpi.comresearchgate.net In one study, novel 3-(4-(thiophen-2-yl)-pyrimidin-2-yl)-1H-indole derivatives were designed and synthesized to explore their potential as antioxidants. mdpi.com The results indicated that several of these compounds exhibited moderate to significant antioxidant properties when compared to the standard antioxidant, ascorbic acid. mdpi.comresearchgate.net For example, the compound 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol showed moderate antioxidant activity with an IC₅₀ value of 34.87 µg/mL, compared to ascorbic acid's IC₅₀ of 30.03 µg/mL. mdpi.com These findings highlight the potential of this chemical class to mitigate oxidative stress. mdpi.comresearchgate.net

Antiviral Activity (e.g., HIV-1 Non-nucleoside Reverse Transcriptase Inhibition)

A significant area of investigation for thiophene-pyrimidine compounds is their activity against human immunodeficiency virus type 1 (HIV-1). Specifically, they have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

NNRTIs are a critical component of antiretroviral therapy, acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication. nih.govelifesciences.orgmdpi.com Researchers have developed novel NNRTIs with piperidine-substituted thiophene[3,2-d]pyrimidine scaffolds. nih.govelifesciences.org These compounds, such as K-5a2 and 25a, have demonstrated highly potent anti-HIV-1 activities and improved resistance profiles compared to approved second-generation NNRTIs like etravirine (B1671769) and rilpivirine. nih.govelifesciences.org Compound K-5a2 showed greater efficacy against wild-type HIV-1 and several common drug-resistant mutants. nih.govelifesciences.org A further optimized derivative, compound 25a, was found to be exceptionally potent against wild-type HIV-1 and significantly more active than etravirine against all tested NNRTI-resistant HIV-1 strains in cellular assays. nih.govelifesciences.org The development of such compounds is crucial for combating the rapid emergence of drug-resistant HIV-1 mutations. nih.gov

DNA Binding Interactions and Mechanisms

No published studies were found that specifically investigate the DNA binding interactions and mechanisms of this compound.

Anthelmintic Activity

There is no available research dedicated to the evaluation of the anthelmintic activity of this compound.

Emerging Applications and Future Research Directions for 4 Thiophen 2 Yl Pyrimidin 2 Ol

The heterocyclic scaffold combining thiophene (B33073) and pyrimidine (B1678525) rings serves as a versatile foundation in both medicinal chemistry and materials science. researchgate.netnih.gov The compound 4-(Thiophen-2-yl)pyrimidin-2-ol, which features this core structure, is at the forefront of emerging research due to the promising electronic and pharmacological properties endowed by its constituent moieties. While research on this specific molecule is evolving, its potential can be inferred from the extensive studies on the broader class of thiophene-pyrimidine derivatives. These compounds are explored for their therapeutic potential as well as their applications in advanced materials. researchgate.net

Q & A

Q. Example Table: Key DFT Parameters for Electronic Analysis

PropertyMethod (Basis Set)Application ExampleReference
HOMO-LUMO GapB3LYP/6-311+G(d,p)Corrosion inhibition efficiency
Electrostatic PotentialM06-2X/def2-TZVPActive site binding in drug design

Basic: What spectroscopic techniques characterize thiophene-pyrimidine hybrids?

Methodological Answer:

  • FT-IR: Confirm hydroxyl (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) groups .
  • UV-Vis: π→π* transitions (250–300 nm) and n→π* (300–350 nm) for conjugation analysis .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]+ for C8H7N2OS: 195.0328) .

Advanced: How to resolve contradictions in reported biological activities (e.g., antitumor vs. toxicity)?

Methodological Answer:
Discrepancies arise from assay conditions or cell line variability. Mitigation strategies:

  • Dose-Response Profiling: Use IC50 values across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .
  • Metabolic Stability Tests: Liver microsome assays to evaluate cytochrome P450 interactions, which may explain variability in vivo .
  • Comparative QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .

Basic: What functionalization strategies modify the thiophene ring?

Methodological Answer:

  • Electrophilic Substitution: Bromination at the thiophene 5-position using NBS in DMF .
  • Cross-Coupling: Introduce aryl/alkyl groups via Stille or Negishi coupling .
  • Oxidation: Convert thiophene to sulfone derivatives using mCPBA for enhanced polarity .

Advanced: How to address discrepancies between DFT predictions and experimental corrosion data?

Methodological Answer:
Divergences often stem from solvent dynamics or surface adsorption models. Solutions include:

  • MD Simulations: Simulate adsorption on Fe(110) surfaces with OPLS-AA force fields to refine inhibition efficiency .
  • Hybrid DFT-ML Models: Train machine learning algorithms on experimental corrosion rates to adjust DFT-derived descriptors (e.g., Fukui indices) .

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